molecular formula C7H9BrN2S B2424820 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole CAS No. 1343306-02-4

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole

Cat. No. B2424820
CAS RN: 1343306-02-4
M. Wt: 233.13
InChI Key: BAIJVEXVTVBSQM-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyclopentyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 1343306-02-4 . It has a molecular weight of 233.13 . The compound is typically stored at 4°C and is in liquid form .


Synthesis Analysis

The synthesis of thiadiazoles derivatives has been achieved using magnesium oxide nanoparticles as heterogeneous basic catalysts . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have been studied .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H9BrN2S/c8-7-10-9-6 (11-7)5-3-1-2-4-5/h5H,1-4H2 .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.13 . It is typically stored at 4°C and is in liquid form .

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Activities

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is a compound within the class of 1,3,4-thiadiazoles, which are recognized for their significant role in heterocyclic chemistry and pharmacology. The heterocyclic structure of 1,3,4-thiadiazoles, especially those with substitutions at the 2 and 5 positions, exhibits a wide array of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The toxophoric N2C2S moiety in 1,3,4-thiadiazoles is often credited for these extensive biological activities. The potential of these compounds in the development of new drugs is notable, with ongoing research focusing on the synthesis of hybrid molecules that combine different pharmacophores in a single frame, potentially leading to compounds with interesting and enhanced biological profiles (Mishra et al., 2015).

Versatility in Pharmacological Activities

1,3,4-thiadiazoles and their derivatives are well-established pharmacophore scaffolds displaying a vast potential for chemical modification and exhibiting diverse pharmacological activities. These compounds are recognized for their importance in medicinal chemistry due to their structural role in expressing pharmacological activity. The 1,3,4-oxadiazole cycle, often found in these compounds, is a bioisostere for functional groups such as carboxylic, amide, and ester groups, which contributes to enhancing pharmacological activity by participating in hydrogen bonding interactions with various enzymes and receptors. The versatility of 1,3,4-thiadiazole-based heterocyclic systems is further emphasized by their identification as the primary structural component of biological agents with a wide range of activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The synergistic effect observed when combining the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles underscores the importance of these scaffolds in the construction of new drug-like molecules (Lelyukh, 2019).

Biological Significance and Applications

The thiadiazole moiety, including the 1,3,4-thiadiazole structure, is a crucial component in a variety of biological and pharmaceutical applications. These compounds have been explored for their diverse biological activities and applications in organic synthesis. Thiadiazoles serve multiple roles, including acting as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of thiadiazole chemistry is under global research due to its potential in various fields. This review highlights the developments, exploration, synthetic strategies, and techniques for synthesizing thiadiazoles, as well as their diverse biological activities, structure-activity relationships, and physical properties. Such comprehensive information is invaluable for organic and medicinal chemists aiming to develop new thiadiazole compounds with improved efficacy and safety profiles (Asif, 2016).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While there is a significant amount of research on thiadiazole derivatives, more studies are needed to fully understand the potential applications of these compounds. The broad spectrum of biological activities exhibited by these compounds suggests that they could be used in a variety of therapeutic contexts .

properties

IUPAC Name

2-bromo-5-cyclopentyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIJVEXVTVBSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343306-02-4
Record name 2-bromo-5-cyclopentyl-1,3,4-thiadiazole
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